molecular formula C10H11N3S B462420 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 592537-77-4

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B462420
CAS No.: 592537-77-4
M. Wt: 205.28g/mol
InChI Key: WVNDBFTYKJCBNR-UHFFFAOYSA-N
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Description

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an acidic catalyst to yield the desired triazole compound. The reaction conditions often include refluxing in ethanol with concentrated hydrochloric acid as the catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form the corresponding disulfide.

    Reduction: The triazole ring can be reduced under specific conditions to yield the corresponding dihydrotriazole.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A potent disinfectant and antiseptic.

    5-methyl-4-methoxy-1,3-benzenedisulfonylchloride: Used in the synthesis of various organic compounds.

Uniqueness

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-methyl-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-4-3-5-9(6-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNDBFTYKJCBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592537-77-4
Record name 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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